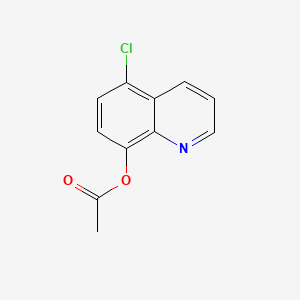

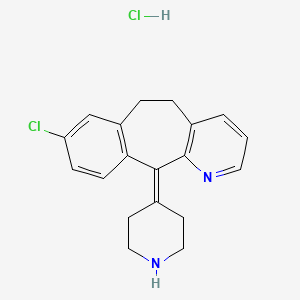

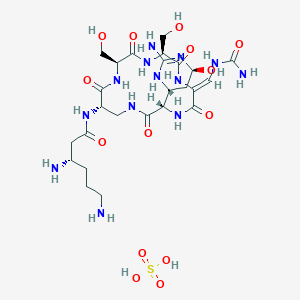

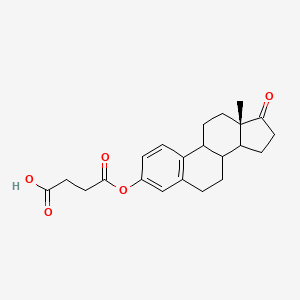

BLEOMYCIN (bleomycin B2 shown)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is primarily used as a chemotherapeutic agent to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . Bleomycin is a mixture of related compounds, with bleomycin A2 and bleomycin B2 being the most prominent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bleomycin is typically produced through microbial fermentation using Streptomyces verticillus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions of temperature, pH, and oxygen levels . The fermentation broth is then subjected to extraction and purification processes to isolate bleomycin.

Industrial Production Methods: Industrial production of bleomycin involves large-scale fermentation in bioreactors. The process includes:

- Initial cultivation at 32°C with a pH of 6.8.

- Oxygen levels and rotating speed are adjusted to maintain optimal growth conditions.

- The temperature is gradually reduced to 28°C during the later stages of fermentation.

- Glucose is added to maintain residual sugar concentration and dissolved oxygen levels .

Chemical Reactions Analysis

Types of Reactions: Bleomycin undergoes various chemical reactions, including:

Oxidation: Bleomycin can form reactive oxygen species that cause oxidative damage to DNA.

Reduction: The compound can be reduced in the presence of reducing agents.

Substitution: Bleomycin can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions:

Oxidation: Copper ions (Cu²⁺) can trigger oxidative reactions involving bleomycin.

Reduction: Reducing agents like ascorbic acid can be used in reactions with bleomycin.

Major Products Formed:

Oxidative Damage Products: DNA strand breaks and oxidative lesions are major products of bleomycin-induced oxidative reactions.

Scientific Research Applications

Bleomycin has a wide range of scientific research applications:

Chemistry: Used as a tool to study DNA cleavage and repair mechanisms.

Biology: Employed in research on cellular senescence and DNA damage responses.

Medicine: Widely used in chemotherapy regimens for treating various cancers

Industry: Utilized in the production of bleomycin analogues with improved therapeutic properties.

Mechanism of Action

Bleomycin exerts its effects primarily by binding to DNA and causing strand breaks through the formation of reactive oxygen species . The compound forms complexes with metal ions like iron, which catalyze the production of these reactive species. This leads to oxidative damage to DNA, inhibiting DNA synthesis and inducing cell death .

Comparison with Similar Compounds

Pingyangmycin (Bleomycin A5): Shares similar cytotoxicity pathways with bleomycin and is used in combination with other antineoplastic agents.

Mitomycin: Another glycopeptide antibiotic with antitumor activity, but with different molecular targets and mechanisms.

Uniqueness of Bleomycin: Bleomycin is unique due to its ability to selectively inhibit DNA synthesis while causing minimal myelosuppression and immunosuppression . Its combination of glycopeptide structure and metal-binding properties makes it distinct from other chemotherapeutic agents .

Properties

Molecular Formula |

C58H94N20O26S4 |

|---|---|

Molecular Weight |

1615.8 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-6-ethyl-4,5-dimethyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |

InChI |

InChI=1S/C58H90N20O18S2.2H2O4S/c1-8-33-22(2)23(3)43(94-55-42(84)45(96-58(65)91)41(83)34(18-79)93-55)56(92-33)95-44(30-17-66-21-71-30)39(77-52(89)37-24(4)46(61)78-48(75-37)29(15-35(60)81)70-16-28(59)47(62)85)53(90)72-26(6)40(82)25(5)49(86)76-38(27(7)80)51(88)68-14-11-36-73-32(20-97-36)54-74-31(19-98-54)50(87)67-12-9-10-13-69-57(63)64;2*1-5(2,3)4/h17,19-23,25-29,33-34,38-45,55-56,70,79-80,82-84H,8-16,18,59H2,1-7H3,(H2,60,81)(H2,62,85)(H2,65,91)(H,66,71)(H,67,87)(H,68,88)(H,72,90)(H,76,86)(H,77,89)(H2,61,75,78)(H4,63,64,69);2*(H2,1,2,3,4)/t22-,23-,25?,26?,27?,28?,29?,33-,34+,38?,39?,40?,41+,42-,43-,44?,45-,55+,56?;;/m0../s1 |

InChI Key |

MYFKIPTTYRRUOH-AGNCXHMGSA-N |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H]([C@@H](C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)